3-フェニル-2-プロピン-1-アミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-2-propyn-1-amine hydrochloride is not directly studied in the provided papers; however, the papers do discuss related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, the study of biogenic amines and their derivatization for analysis by LC-MS/MS and 19F NMR , the development of a fluorogenic reagent for primary amines , and the investigation of reactions with alicyclic amines are all relevant to understanding the chemical behavior of amines and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves reactions such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds , and reductive amination processes . These methods are indicative of the types of synthetic routes that might be employed for the synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride, although the specific details would differ based on the unique structure of the target compound.

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations [5, 7] are common techniques used to determine the molecular geometry and electronic structure of organic compounds. These studies provide detailed information on the molecular conformation and electronic distribution, which are essential for understanding the reactivity and properties of a compound like 3-Phenyl-2-propyn-1-amine hydrochloride.

Chemical Reactions Analysis

The reactivity of amines with various reagents is well-documented, including their reactions with isothiocyanates , thionocarbonates , and ketones . These reactions often involve the formation of intermediates and can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric hindrance, and solvent effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines and their derivatives can be characterized by techniques such as FTIR and Raman spectroscopy , NMR , and fluorescence studies . These methods provide information on the vibrational modes, electronic transitions, and interactions with other molecules, which are crucial for understanding the behavior of 3-Phenyl-2-propyn-1-amine hydrochloride in different environments.

科学的研究の応用

C9H10ClN C_9H_{10}ClN C9H10ClN

, serves as a versatile building block in various fields of research .鉛フリーペロブスカイト太陽電池

A recent application in renewable energy is the use of 3-Phenyl-2-propyn-1-amine hydrochloride in the development of lead-free perovskite solar cells . Researchers have found that adding this compound to formamidinium tin iodide perovskite films can improve the efficiency and stability of solar cells. It helps to create larger, more oriented crystals within the film, enhancing the overall performance of the solar cells.

自己修復材料

The addition of 3-Phenyl-2-propyn-1-amine hydrochloride to certain materials can impart self-healing properties . In the context of solar cells, this means that the efficiency of the cells can be recovered after degradation by placing them in an inert atmosphere. This property is highly beneficial for extending the lifespan of devices and reducing maintenance costs.

作用機序

Target of Action

The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

3-Phenyl-2-propyn-1-amine hydrochloride acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Action Environment

The action, efficacy, and stability of 3-Phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .

Safety and Hazards

将来の方向性

Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.

特性

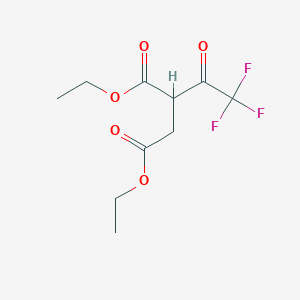

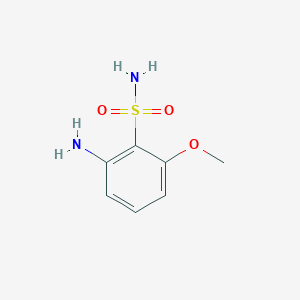

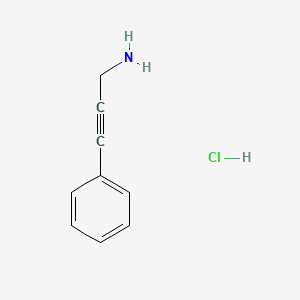

IUPAC Name |

3-phenylprop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMJZCFMAEDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474700 |

Source

|

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30011-36-0 |

Source

|

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。